JNK1 Inhibitory Potency: Benzyl Carbamate vs. Reference Inhibitor SP600125
In a cross-study comparison using isolated JNK1 enzyme, Benzyl [(5-aminopyrimidin-2-yl)methyl]carbamate (or a closely related aminopyrimidine carbamate) displayed an IC₅₀ of 398 nM [1]. The well-characterized JNK inhibitor SP600125 exhibits an IC₅₀ range of 40–90 nM against JNK1 [2]. While the benzyl carbamate derivative is approximately 4–10-fold less potent than SP600125, it belongs to a distinct chemotype (aminopyrimidine carbamate) that may offer advantages in selectivity and physicochemical properties not captured in this single-target assay.
| Evidence Dimension | JNK1 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 398 nM (isolated JNK1) |
| Comparator Or Baseline | SP600125: IC₅₀ = 40–90 nM (JNK1) |
| Quantified Difference | 4.4–10-fold less potent |
| Conditions | Isolated JNK1 enzyme; negative log of inhibitory concentration |
Why This Matters
For programs requiring JNK pathway modulation, selecting the benzyl carbamate chemotype may provide a structurally distinct starting point relative to the anthrapyrazolone scaffold of SP600125, potentially circumventing selectivity liabilities or intellectual property constraints.
- [1] BindingDB. (n.d.) 'BDBM50422603: IC₅₀ 398 nM against c-Jun N-terminal kinase (JNK1)', BindingDB. Available at: http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50422603. View Source
- [2] Bennett, B.L. et al. (2001) 'SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase', Proceedings of the National Academy of Sciences, 98(24), pp. 13681–13686. View Source
